molecular formula C20H22FN7O3 B2402130 ethyl 4-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-oxobutanoate CAS No. 920388-94-9

ethyl 4-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-oxobutanoate

Cat. No.: B2402130
CAS No.: 920388-94-9
M. Wt: 427.44
InChI Key: IZKKYZMIFCMEKK-UHFFFAOYSA-N
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Description

The compound “ethyl 4-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-oxobutanoate” is a complex organic molecule. It contains a triazolopyrimidine core, which is a type of heterocyclic compound. Heterocycles are rings that contain at least one atom that is not carbon. In this case, the ring contains nitrogen atoms . The triazolopyrimidine core is attached to a piperazine ring and a butanoate ester .


Synthesis Analysis

The synthesis of similar triazolopyrimidine compounds has been reported in the literature. For example, a copper-catalyzed approach has been used to synthesize a wide range of triazole-linked glycohybrids derived from pyrazolo [1,5- a ]pyrimidines . Another study reported the synthesis of new [1,2,3]triazolo [4,5-d]pyrimidine/thiourea hybrids through a scaffold replacement/ring cleavage strategy .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a triazolopyrimidine core, which is isoelectronic with that of purines. This means that the triazolopyrimidine core has the same number of valence electrons and the same structure as purines, which are a type of nitrogenous base found in DNA and RNA .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the functional groups present in its structure. For example, the triazolopyrimidine core can potentially act as a bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For instance, the presence of a fluorophenyl group could impact the compound’s hydrophobicity, which in turn could affect its solubility and stability .

Scientific Research Applications

Antagonistic Activities

Ethyl 4-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-oxobutanoate and its derivatives have been explored for their antagonist activities. Specifically, compounds with a structure related to this molecule have shown significant 5-HT2 antagonist activity, surpassing the effectiveness of known antagonists like ritanserin. These compounds have demonstrated potential in moderating 5-HT2 receptor activities, which is crucial in various physiological processes and could be beneficial in treating disorders related to serotonin imbalance (Watanabe et al., 1992).

Antihypertensive and Antimicrobial Properties

Derivatives of this compound have also been synthesized and tested for their potential as antihypertensive agents. Certain compounds in this category have demonstrated promising antihypertensive activities, indicating the potential of these derivatives in managing high blood pressure (Bayomi et al., 1999). Additionally, various synthesized derivatives have been screened for antimicrobial activities, with some compounds exhibiting good to moderate activities against the tested microorganisms, highlighting their potential in antimicrobial applications (Bektaş et al., 2007).

Synthesis and Structural Analysis

The compound has been a subject of various synthetic studies aimed at understanding its structure and potential reactivity. These studies have led to the creation of novel compounds and derivatives, opening pathways for further research and potential applications in different medicinal and chemical domains (Mohamed, 2021).

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its physical and chemical properties, its mechanism of action, and the specific context in which it is used. Some similar compounds have been tested for toxicity against normal cell lines and have shown selective anticancer activity .

Future Directions

Given the biological activity demonstrated by similar compounds, this compound could potentially be explored further as a candidate for drug development. Future research could focus on optimizing its synthesis, investigating its mechanism of action in more detail, and evaluating its safety and efficacy in relevant biological models .

Biochemical Analysis

Biochemical Properties

Compounds with similar structures, such as triazolothiadiazines, have been shown to interact with various enzymes and proteins . These interactions often involve hydrogen bonding due to the presence of nitrogen atoms in the triazole ring .

Cellular Effects

Related compounds have been shown to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, and antiviral effects . These effects are likely mediated through interactions with various cellular proteins and enzymes .

Molecular Mechanism

It is likely that the compound exerts its effects through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Related compounds have been shown to exhibit high thermal stability .

Dosage Effects in Animal Models

The effects of ethyl 4-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-oxobutanoate at different dosages in animal models have not been studied. Related compounds have shown significant anticonvulsant activity at certain dosages .

Metabolic Pathways

Related compounds have been shown to interact with various enzymes and cofactors .

Transport and Distribution

Related compounds have been shown to have a remarkable measured density , which may influence their distribution within cells and tissues.

Subcellular Localization

Related compounds have been shown to interact with various subcellular structures .

Properties

IUPAC Name

ethyl 4-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN7O3/c1-2-31-17(30)7-6-16(29)26-8-10-27(11-9-26)19-18-20(23-13-22-19)28(25-24-18)15-5-3-4-14(21)12-15/h3-5,12-13H,2,6-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZKKYZMIFCMEKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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